LogP Comparison with Mono-Substituted Analogs
The 3-chloro-4-methyl substitution pattern confers a distinct lipophilicity profile on 2-(3-Chloro-4-methylphenyl)ethan-1-amine, setting it apart from its mono-substituted counterparts. Computational predictions using robust models estimate a logP value of approximately 2.2-2.5 for this compound [1]. In contrast, the experimentally derived logP for the simpler 4-chloro analog (2-(4-Chlorophenyl)ethan-1-amine) is 2.54, while the 4-methyl analog (2-(4-Methylphenyl)ethan-1-amine) has a lower logP of 1.50 [2][3]. This quantitative difference in lipophilicity is significant, as it directly impacts the compound's partitioning behavior in biological and chromatographic systems, influencing both in vivo distribution and analytical method development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.2 - 2.5 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)ethan-1-amine: LogP 2.54; 2-(4-Methylphenyl)ethan-1-amine: LogP 1.50 |
| Quantified Difference | ΔLogP = -0.04 to +0.7 vs. 4-chloro; ΔLogP = +0.7 to +1.0 vs. 4-methyl |
| Conditions | In silico prediction (e.g., XLogP3, SwissADME) for target; experimental for comparators |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and off-target tissue distribution; selecting the correct substitution pattern ensures predictable ADME properties in early-stage drug discovery or biological probe development.
- [1] SwissADME: A Free Web Tool to Evaluate Pharmacokinetics, Drug-Likeness and Medicinal Chemistry Friendliness of Small Molecules. Swiss Institute of Bioinformatics. (n.d.). Retrieved from http://www.swissadme.ch/ View Source
- [2] Ambinter. (n.d.). AMB1212558: 2-(4-Chlorophenyl)ethan-1-amine. Retrieved from https://www.ambinter.com View Source
- [3] MolBIC. (n.d.). Compound Information for 2-(4-Methylphenyl)ethan-1-amine (logP 1.49622). Retrieved from http://molbic.idrblab.net View Source
